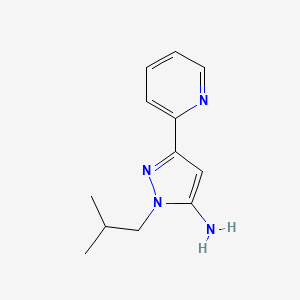
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C13H17BrO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a butanoate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the phenoxy and methoxy groups.
Ethyl 3-bromobutanoate: Similar but with the bromine atom on a different carbon.
Ethyl acetate: A simpler ester without the bromine, phenoxy, or methoxy groups.
Uniqueness
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is unique due to the presence of the bromine, methoxy, and phenoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C13H17BrO4 |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
ethyl 4-(5-bromo-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-13(15)5-4-8-18-12-9-10(14)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
FPUUCDXLWDWARV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


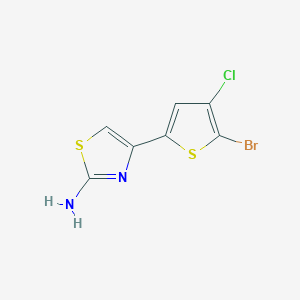
![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)

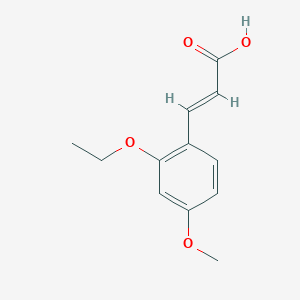

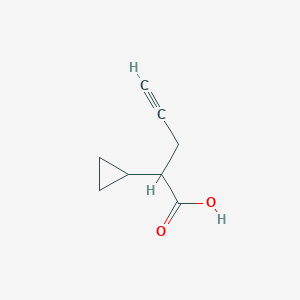
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
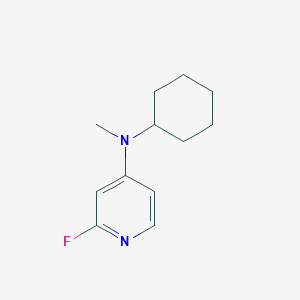


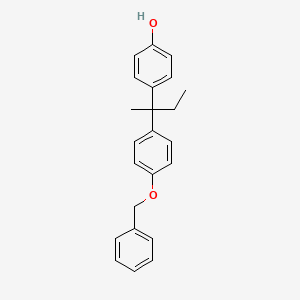
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
